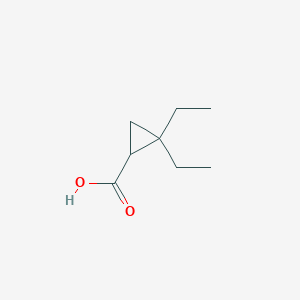

2,2-Diethylcyclopropanecarboxylic acid

Description

Structure

2D Structure

Properties

IUPAC Name |

2,2-diethylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-3-8(4-2)5-6(8)7(9)10/h6H,3-5H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVIHKNHVJCKLQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC1C(=O)O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30293802 | |

| Record name | 2,2-diethylcyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30293802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108420-15-1 | |

| Record name | 2,2-diethylcyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30293802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Kishner Pyrazoline Synthesis (1913)

N. Kishner’s pioneering work involved a three-step synthesis starting from phorone. The process begins with hydrazine treatment to form a pyrazoline intermediate, followed by dehydrogenation with potassium hydroxide and platinum to yield a dimethylcyclopropane derivative. Oxidation with potassium permanganate finally produces 2,2-DMCPCA. Despite its historical significance, this method is hindered by the use of hydrazine , a toxic and carcinogenic reagent, rendering it unsuitable for industrial applications.

Nelson’s Ditosylate-Cyanide Cyclization (1957)

E.R. Nelson’s approach starts with 2,2-dimethylpropane-1,3-diol, which is converted to its ditosylate derivative using p-toluenesulfonyl chloride. Reaction with potassium cyanide in ethylene glycol induces cyclization, forming 2,2-dimethylcyclopropanenitrile. Subsequent hydrolysis with sodium hydroxide yields the carboxylic acid. This method achieves a 43.8% yield in the nitrile formation step and 91.6% in hydrolysis. However, the reliance on tosylation and cyanide introduces safety and scalability concerns.

Modern Catalytic and Solvent-Based Methods

Phosphonoacetic Acid Trialkyl Ester Cyclopropanation

A patent-published method (CA2056840A1) simplifies the synthesis by reacting isobutylene oxide with a phosphonoacetic acid trialkyl ester (e.g., triethyl phosphonoacetate) in o-xylene. Sodium hydride initiates the reaction, generating a cyclopropane ester intermediate, which is hydrolyzed with NaOH/ethanol to 2,2-DMCPCA. This one-pot process achieves a 50% yield and avoids toxic intermediates.

Reaction Conditions:

-

Base: Sodium hydride (1.2–1.5 equiv)

-

Solvent: o-Xylene

-

Temperature: 120°C (2 hours)

Enzymatic Resolution for Enantioselective Synthesis

Rhodococcus ZJPH1003 Lipase

The strain Rhodococcus ZJPH1003 resolves racemic ethyl 2,2-dimethylcyclopropanecarboxylate into enantiomerically pure S-(+)-2,2-DMCPCA . The enzyme’s high enantioselectivity (ee >99% ) and tolerance to organic solvents make it ideal for industrial applications.

Optimal Conditions:

-

Substrate: 100 mM racemic ester

-

Buffer: Phosphate (pH 7.0)

-

Temperature: 30°C

Challenges and Adaptations for Diethyl Analog Synthesis

Steric and Electronic Considerations

Introducing ethyl groups instead of methyl increases steric hindrance, potentially reducing cyclization efficiency. For example, replacing isobutylene oxide with a bulkier epoxide (e.g., 2-ethyl-2-methyloxirane) may require higher temperatures or longer reaction times.

Chemical Reactions Analysis

Types of Reactions

2,2-Diethylcyclopropanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or alkanes.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxylic acid to an acyl chloride, which can then undergo further substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of acyl chlorides and other substituted derivatives

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis due to its reactive cyclopropane structure. The ring strain associated with cyclopropanes enhances their reactivity, making them valuable in the formation of more complex molecules.

Synthetic Pathways

- Synthesis of Derivatives : 2,2-Diethylcyclopropanecarboxylic acid can be transformed into various derivatives through functional group modifications. For instance, reactions with nucleophiles can yield esters and amides, which are essential in drug development.

- Reagent Use : It is often used as a reagent in the synthesis of other compounds, including chiral intermediates that are crucial for pharmaceutical applications.

Pharmaceutical Applications

The compound's structural characteristics make it significant in the pharmaceutical industry. Its derivatives have been explored for their biological activities.

Case Studies

- Antimicrobial Activity : Research has indicated that certain derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics.

- Chiral Drugs : The chiral nature of this compound allows for the synthesis of optically active drugs, which can enhance therapeutic efficacy and reduce side effects.

Agrochemical Applications

The compound is also relevant in the agrochemical sector, particularly as a precursor for pesticides.

Pesticide Development

- Pyrethroid Synthesis : this compound is used in synthesizing pyrethroid insecticides, which are known for their effectiveness and low toxicity to mammals compared to traditional pesticides.

- Environmental Impact Studies : Studies on the degradation pathways of these agrochemicals have highlighted the environmental relevance of this compound, aiding in the assessment of its ecological footprint.

Materials Science

The unique properties of this compound allow it to be utilized in materials science.

Polymer Synthesis

- Novel Polymers : The compound can be incorporated into polymer matrices to create materials with enhanced mechanical properties and thermal stability.

- Application in Coatings : Its derivatives are explored for use in coatings that require specific physical attributes such as flexibility and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2,2-Diethylcyclopropanecarboxylic acid involves its interaction with various molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. Additionally, the cyclopropane ring’s strain energy can drive certain reactions, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Key Observations:

- Steric and Electronic Effects :

- Alkyl substituents (e.g., ethyl, methyl) increase lipophilicity and steric hindrance, reducing solubility in polar solvents. For example, this compound is less water-soluble than the dimethyl analog due to larger substituents .

- Fluorine atoms (2,2-difluoro derivative) enhance acidity (pKa ~2.5–3.0) via electron withdrawal, making the compound more reactive in esterification or amidation reactions .

- Halogenation :

- The dichlorovinyl group in 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid contributes to environmental persistence and utility as a reference compound in degradation studies .

Biological Activity

2,2-Diethylcyclopropanecarboxylic acid is a cyclopropane derivative that has garnered attention in various fields of research due to its biological activities and potential applications. This article explores the compound's biological activity, including its pharmacological properties, synthesis methods, and relevant case studies.

- Chemical Formula : C₇H₁₄O₂

- Molecular Weight : 130.19 g/mol

- Structure : The cyclopropane ring contributes to unique reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, particularly in relation to its use as a chiral building block in pharmaceutical synthesis and its potential effects on various biological systems.

Pharmacological Properties

- Antimicrobial Activity : Research has indicated that derivatives of cyclopropanecarboxylic acids exhibit broad-spectrum antimicrobial properties. For instance, studies show that certain analogs can inhibit the growth of pathogenic bacteria and fungi, making them candidates for therapeutic agents in treating infections .

- Enzymatic Interactions : The compound has been evaluated for its interactions with enzymes. Notably, variants of the enzyme RhEst1 have been engineered to enhance the hydrolysis of this compound derivatives, demonstrating its potential in biocatalysis .

- Toxicological Assessments : Toxicity studies reveal that while some derivatives may exhibit low toxicity levels, their environmental persistence raises concerns regarding bioaccumulation and effects on non-target organisms .

Synthesis Methods

The synthesis of this compound can be achieved through various chemical pathways:

- Asymmetric Synthesis : Utilizing chiral catalysts to produce enantiomerically pure compounds.

- Biotechnological Approaches : Enzymatic processes using microbial strains (e.g., Rhodococcus) have shown promise for producing high-purity compounds with fewer byproducts .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of cyclopropanecarboxylic acids demonstrated that this compound exhibited significant inhibitory effects against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be in the range of 50-100 µg/mL .

Case Study 2: Enzymatic Resolution

In a controlled experiment, the enzymatic resolution of racemic mixtures containing this compound was performed using engineered Rhodococcus strains. The results showed an increase in enantioselectivity and yield compared to wild-type strains, highlighting the compound's utility in pharmaceutical applications .

Data Tables

| Property | Value |

|---|---|

| Log P (octanol-water partition) | 1.07 |

| Lipinski's Rule | Complies (0 violations) |

| BBB Permeant | Yes |

| CYP Inhibition | No (CYP1A2, CYP3A4) |

| Biological Activity | Observations |

|---|---|

| Antimicrobial | Effective against S. aureus, E. coli |

| Enzyme Interaction | Enhanced hydrolysis with RhEst1 variants |

Q & A

Q. What is the role of 2,2-Diethylcyclopropanecarboxylic acid in organic synthesis, and how is it structurally advantageous?

Methodological Answer: The compound’s strained cyclopropane ring and carboxylic acid group make it a versatile building block for synthesizing complex molecules. The diethyl substituents introduce steric effects that can influence regioselectivity in reactions. For example, its derivatives are synthesized via ester hydrolysis or nitrile hydrolysis pathways . Key steps include:

Q. How can researchers confirm the structural integrity of this compound experimentally?

Methodological Answer: A combination of spectroscopic and chromatographic techniques is recommended:

- NMR Spectroscopy: Analyze proton splitting patterns to confirm the cyclopropane ring and diethyl substituents.

- IR Spectroscopy: Identify the carboxylic acid C=O stretch (~1700 cm⁻¹) and O-H stretch (~2500–3500 cm⁻¹).

- Mass Spectrometry: Use high-resolution MS to verify the molecular ion (C₈H₁₂O₂) and fragmentation patterns.

- X-ray Crystallography: Resolve spatial arrangement of substituents to assess steric strain .

Q. What experimental protocols ensure safe handling of this compound in the lab?

Methodological Answer: Due to potential irritancy and reactivity:

- Protective Equipment: Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .

- Ventilation: Use fume hoods for reactions releasing volatile byproducts.

- Waste Disposal: Segregate acidic waste and neutralize before disposal to comply with environmental regulations .

Advanced Research Questions

Q. How do steric effects from the diethyl groups influence the compound’s reactivity in ring-opening reactions?

Methodological Answer: The diethyl groups create steric hindrance, stabilizing the cyclopropane ring against electrophilic attack. To study this:

- Kinetic Studies: Compare reaction rates with less-substituted analogs (e.g., 2-methyl derivatives) under identical conditions.

- Computational Modeling: Use DFT calculations to map electron density and predict regioselectivity in ring-opening reactions .

- Substituent Tuning: Replace ethyl groups with bulkier substituents (e.g., isopropyl) to amplify steric effects .

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting points, solubility)?

Methodological Answer: Discrepancies often arise from impurities or measurement conditions. To address:

- Purity Assessment: Use HPLC or GC-MS to quantify impurities (>99% purity required for reliable data).

- Standardized Protocols: Replicate experiments under controlled humidity/temperature. For solubility, employ shake-flask methods with buffered solvents .

- Collaborative Validation: Cross-reference data with independent labs to identify systemic errors .

Q. What strategies optimize the synthesis of enantiomerically pure this compound for chiral studies?

Methodological Answer:

- Chiral Auxiliaries: Use enantioselective catalysts (e.g., Jacobsen’s catalyst) during cyclopropanation.

- Kinetic Resolution: Hydrolyze racemic esters with chiral enzymes (e.g., lipases) to isolate desired enantiomers.

- Crystallization: Employ diastereomeric salt formation with chiral amines for large-scale purification .

Key Research Challenges

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.